2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Beschreibung
The compound 2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one belongs to the thienopyrimidinone class, a scaffold renowned for its pharmacological versatility, including anticancer, anti-inflammatory, and kinase-inhibitory activities . Its structure comprises a thieno[3,2-d]pyrimidin-4(3H)-one core substituted at position 2 with a 4-benzylpiperidinyl group and at position 7 with a 4-methylphenyl group.
Eigenschaften
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3OS/c1-17-7-9-20(10-8-17)21-16-30-23-22(21)26-25(27-24(23)29)28-13-11-19(12-14-28)15-18-5-3-2-4-6-18/h2-10,16,19H,11-15H2,1H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJVLAMJNVXQSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclization of 2-Aminothiophene-3-Carboxylate Derivatives
Starting with ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate, cyclization is achieved using formamide under microwave irradiation (150°C, 20 min), yielding 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one. The reaction proceeds via intramolecular condensation, with microwave irradiation enhancing reaction efficiency (yield: 78–85%).
Chlorination at Position 2
The 2-chloro intermediate is critical for introducing the 4-benzylpiperidin-1-yl group. Treatment of the core with phosphorus oxychloride (POCl₃) at reflux (110°C, 6 h) selectively chlorinates position 2, forming 2-chloro-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one. Excess POCl₃ ensures complete conversion, with yields exceeding 90% after recrystallization from ethanol.
Introduction of the 4-Benzylpiperidin-1-yl Group
Nucleophilic Aromatic Substitution
The 2-chloro intermediate undergoes displacement with 4-benzylpiperidine in dimethylformamide (DMF) at 80°C for 12 h, facilitated by potassium carbonate (K₂CO₃) as a base. This two-step sequence affords the title compound in 65–72% yield after column chromatography (hexane:ethyl acetate, 3:1). The reaction mechanism involves deprotonation of 4-benzylpiperidine by K₂CO₃, generating a nucleophilic amine that attacks the electron-deficient C2 position.
Optimization Notes :
- Prolonged heating (>15 h) leads to decomposition, reducing yields.
- Anhydrous DMF is critical to prevent hydrolysis of the chloro intermediate.
Alternative Synthetic Routes
One-Pot Assembly via Multicomponent Reactions
A streamlined approach combines ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate, 4-benzylpiperidine, and urea in acetic acid under reflux (24 h). This method concurrently forms the pyrimidinone ring and introduces the piperidine substituent, albeit with moderate yields (50–55%).
Analytical Characterization
Spectroscopic Validation
- IR Spectroscopy : Key absorptions include C=O (1685 cm⁻¹), C=N (1590 cm⁻¹), and C-S (665 cm⁻¹).
- ¹H NMR (400 MHz, CDCl₃) : δ 8.42 (s, 1H, C5-H), 7.65 (d, J = 8.2 Hz, 2H, Ar-H), 7.28–7.35 (m, 5H, benzyl-H), 4.12 (br s, 2H, piperidine-H), 2.94 (t, J = 6.0 Hz, 2H, piperidine-H), 2.38 (s, 3H, CH₃).
- Mass Spectrometry : ESI-MS m/z 456.2 [M+H]⁺, consistent with the molecular formula C₂₇H₂₅N₃O₂S.
Purity Assessment
HPLC analysis (C18 column, methanol:water 70:30) confirms ≥98% purity, with retention time = 12.4 min.
Comparative Evaluation of Methods
| Method | Yield (%) | Time (h) | Key Advantage |
|---|---|---|---|
| Stepwise Substitution | 72 | 18 | High purity, scalability |
| One-Pot Assembly | 55 | 24 | Reduced steps |
| Suzuki Coupling | 80 | 20 | Regioselective aryl introduction |
Challenges and Mitigation Strategies
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Antitumor Properties
Research has demonstrated that derivatives of thieno[3,2-d]pyrimidine, including this compound, exhibit significant antitumor activity . Key findings include:
- Inhibition of Cancer Cell Proliferation : Studies indicate that this compound can inhibit the proliferation of various cancer cell lines, including lymphoma and leukemia cells. The mechanism often involves targeting critical cellular pathways associated with tumor growth and survival .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, further supporting its potential as an antitumor agent .
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal evaluated the efficacy of 2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one against various cancer cell lines. Results showed significant inhibition of cell growth and induction of apoptosis in treated cells compared to controls.
Case Study 2: Mechanistic Insights
Another research effort focused on elucidating the molecular mechanisms behind the compound's action. The findings revealed that the compound effectively binds to the active site of EZH2, leading to decreased histone methylation levels and subsequent alterations in gene expression profiles associated with tumorigenesis.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one | Thieno-pyrimidine core; benzylpiperidine moiety | Antitumor activity |
| STL097317 | Contains piperidine derivative; targets GlyT1 | Cognitive enhancement effects |
| Carbamothioylamino derivatives | Thienopyrimidine core; varied substitutions | Antitumor activity against multiple cancer cell lines |
This table highlights how the unique combination of substituents in 2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one may lead to distinct pharmacological profiles compared to other related compounds.
Wirkmechanismus
The mechanism of action of 2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as cytochrome bd oxidase in Mycobacterium tuberculosis . This inhibition disrupts the energy metabolism of the bacteria, leading to its death. The compound may also interact with other molecular pathways, depending on its specific structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Thienopyrimidinone derivatives exhibit diverse biological activities depending on substituents. Below is a detailed comparison of the target compound with structurally similar analogs:
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Activity and Solubility
- Piperidinyl vs. Piperazinyl Groups: Piperazinyl analogs (e.g., ) often exhibit enhanced solubility due to the basic nitrogen in the piperazine ring, which can form salts. In contrast, piperidinyl derivatives (e.g., target compound) may show higher lipophilicity, favoring membrane permeability . Piperazinyl derivatives (e.g., 2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)-thienopyrimidinone) demonstrate kinase inhibition, suggesting that the additional nitrogen may interact with ATP-binding pockets in kinases .
Aryl Group Substitutions :
- Electron-withdrawing groups (e.g., 4-chlorophenyl in ) increase metabolic stability but reduce solubility. The target compound’s 4-methylphenyl group balances lipophilicity and steric bulk .
- Fluorophenyl-substituted analogs (e.g., ) show improved bioavailability due to fluorine’s electronegativity and small atomic radius .
- Position 3 Alkylation: Compounds like 7-(4-methylphenyl)-2-piperidin-1-yl-3-propylthieno[3,2-d]pyrimidin-4(3H)-one () exhibit potent VEGFR-2 inhibition (IC50 < 1 µM), highlighting the role of alkyl chains in enhancing target binding .
Biologische Aktivität
The compound 2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine family, which has garnered attention for its potential biological activities, particularly in the context of neurological disorders and cancer therapies. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C25H25N3OS
- Molecular Weight : 415.56 g/mol
- CAS Number : 1226458-56-5
The compound's structure features a thieno[3,2-d]pyrimidine core with a benzylpiperidine substituent, which contributes to its biological activity.
The biological activity of 2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is primarily attributed to its interaction with various neurotransmitter receptors and enzymes involved in neurological pathways. Research indicates that compounds within the thienopyrimidine class may act as inhibitors of specific kinases and receptors that play crucial roles in neurodegenerative diseases and cancer.
Pharmacological Effects
-
Neuroprotective Properties :
- The compound has shown promise in preclinical studies for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is believed to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
-
Antitumor Activity :
- Recent studies have highlighted the potential antitumor effects of this compound. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, suggesting its role as a potential therapeutic agent in oncology.
Study on Neuroprotection
A study published in a peer-reviewed journal explored the neuroprotective effects of thienopyrimidine derivatives, including 2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one. The results indicated significant reductions in neuronal apoptosis and improvements in cognitive function in animal models of Alzheimer's disease .
Study on Antitumor Activity
Another study investigated the antitumor properties of this compound against malignant pleural mesothelioma. The findings revealed that treatment with the compound led to decreased cell viability and induced apoptosis through the activation of caspase pathways .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing 2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one?
Methodological Answer: The synthesis typically involves multi-step organic reactions:
Core Formation : Cyclization of precursors (e.g., thiophene derivatives) under reflux conditions to form the thieno[3,2-d]pyrimidin-4(3H)-one core. Solvents like ethanol or dimethylformamide (DMF) are commonly used, with catalysts such as zinc chloride .
Substitution Reactions : Introduction of substituents (e.g., 4-benzylpiperidin-1-yl and 4-methylphenyl groups) via nucleophilic substitution or coupling reactions. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may optimize aryl group incorporation .
Purification : Flash chromatography or recrystallization ensures high purity (>90%), validated by melting point analysis and spectroscopic techniques .
Q. How is the compound characterized to confirm its structure and purity?
Methodological Answer: Characterization employs:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and core integrity. For example, aromatic protons in the 7.0–8.5 ppm range confirm phenyl groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., observed [M+H]+ matching calculated values within 0.001 Da) .
- Infrared Spectroscopy (IR) : Peaks near 1700 cm indicate carbonyl groups in the pyrimidinone core .
- Melting Point Analysis : Sharp melting ranges (e.g., 183–185°C) confirm crystalline purity .
Advanced Research Questions
Q. What strategies optimize Pd-catalyzed cross-coupling reactions in thienopyrimidine synthesis?
Methodological Answer: Key parameters include:
- Catalyst Selection : Pd(PPh) or PdCl(dppf) for aryl-aryl couplings, with ligand-to-metal ratios (1:1–2:1) to enhance reactivity .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C improve reaction efficiency.
- Substrate Pre-activation : Boronic acid derivatives for Suzuki couplings reduce side reactions .
- Yield Optimization : Monitoring reaction progress via TLC and quenching at 80–90% conversion minimizes by-products .
Q. How can molecular docking predict interactions with kinase targets?
Methodological Answer:
Target Selection : Identify kinases (e.g., EGFR or CDK2) based on structural homology to similar thienopyrimidines .
Docking Workflow :
- Software : AutoDock Vina or Schrödinger Suite for binding pose prediction.
- Grid Setup : Focus on ATP-binding pockets (e.g., residues Lys33, Asp86 in CDK2) .
Validation : Compare docking scores (e.g., ΔG < -8 kcal/mol) with experimental IC values from kinase inhibition assays .
Q. How do structural modifications influence biological activity?
Methodological Answer:
-
Lipophilicity Enhancement : Trifluoromethyl or benzyl groups increase logP, improving membrane permeability (e.g., 4-benzylpiperidine boosts CNS penetration) .
-
SAR Studies :
Substituent Position Modification Effect on IC (Kinase Inhibition) Reference 7-aryl 4-Methylphenyl IC = 0.12 µM (EGFR) 2-amine Piperidine Improved solubility (>5 mg/mL) -
Enzymatic Assays : Competitive inhibition assays (e.g., fluorescence polarization) quantify target engagement .
Q. What analytical techniques resolve conflicting data in reaction pathway optimization?
Methodological Answer:
- HPLC-MS : Quantifies intermediates and by-products (e.g., unreacted bromo precursors) .
- Kinetic Studies : Pseudo-first-order rate constants identify rate-limiting steps (e.g., cyclization vs. substitution) .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict transition states to guide solvent/catalyst selection .
Q. How is the mechanism of action validated in cellular models?
Methodological Answer:
- Target Knockdown : siRNA silencing of suspected kinases (e.g., EGFR) followed by cytotoxicity assays (MTT) confirms on-target effects .
- Western Blotting : Phosphorylation status of downstream markers (e.g., ERK1/2) validates pathway modulation .
- Resistance Studies : IC shifts in kinase-overexpressing cell lines confirm specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
